molecular formula C14H13N3O2S B3139764 N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-75-7

N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B3139764
CAS No.: 477855-75-7
M. Wt: 287.34 g/mol
InChI Key: CXHTWXWHAZQHTD-UHFFFAOYSA-N
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Description

N'-Acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS 477855-75-7) is a high-purity chemical compound offered for research applications. With a molecular formula of C14H13N3O2S and a molecular weight of 287.34 g/mol, this carbohydrazide derivative serves as a versatile and valuable building block in medicinal chemistry and drug discovery . The compound features a fused thieno[2,3-b]indole core system, which is a privileged structure in the development of pharmacologically active molecules. Its acetylated carbohydrazide functional group makes it a key intermediate for the synthesis of diverse nitrogen-containing heterocycles, such as 1,2,4-triazoles, which are prominent scaffolds in the search for new therapeutic agents . Researchers can utilize this compound to construct complex molecular architectures through cyclization and condensation reactions, enabling the exploration of new chemical space for biological evaluation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-acetyl-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-8(18)15-16-13(19)12-7-10-9-5-3-4-6-11(9)17(2)14(10)20-12/h3-7H,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHTWXWHAZQHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162412
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477855-75-7
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477855-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves the reaction of 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, which can be further utilized in different chemical and biological studies .

Scientific Research Applications

N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to bind to the human 5-HT5A receptor, which plays a role in neurological functions .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s analogs differ primarily in the substituent attached to the hydrazide nitrogen. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Notable Properties
N'-Acetyl-8-methyl... (hypothetical) Acetyl (CH₃CO-) C₁₅H₁₄N₃O₂S 308.36 Simpler substituent; inferred higher lipophilicity
N'-(3-Chlorobenzoyl)-8-methyl... 3-Chlorobenzoyl C₁₉H₁₄ClN₃O₂S 383.86 477869-02-6 Chlorine enhances electronegativity and steric bulk
N'-(4-Fluorobenzenesulfonyl)-8-methyl... 4-Fluorobenzenesulfonyl C₁₈H₁₄FN₃O₃S₂ 403.45 477860-45-0 Sulfonyl group; predicted pKa 7.31
3-Methylbenzohydrazide 3-Methylbenzoyl C₂₀H₁₇N₃O₂S 363.44 477855-84-8 Methyl improves solubility in non-polar solvents
N'-(2-Chloroacetyl)-8-methyl... 2-Chloroacetyl C₁₄H₁₂ClN₃O₂S 321.78 477855-76-8 Reactive chloro group for further derivatization

Physicochemical Properties

  • Solubility: The acetyl group’s moderate polarity may balance solubility in polar and non-polar media. In contrast, sulfonyl derivatives (e.g., 4-fluorobenzenesulfonyl) exhibit higher polarity due to the strong electron-withdrawing SO₂ group, reducing lipid solubility .
  • Acidity : Sulfonyl analogs (predicted pKa ~7.31) are more acidic than acetyl or benzoyl derivatives, influencing ionization and binding interactions .

Biological Activity

N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including pharmacological effects, molecular mechanisms, and structure-activity relationships.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H15N3O2S
  • Molar Mass : 349.41 g/mol
  • CAS Number : 477855-73-5

Research indicates that compounds similar to N'-acetyl-8-methyl-8H-thieno[2,3-b]indole derivatives exhibit various mechanisms of action. These include:

  • Enzyme Inhibition : Many indole-based compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and neurodegenerative diseases. For instance, modifications in the indole structure have shown varying degrees of inhibition against these enzymes, with some derivatives achieving significant selectivity and potency .
  • Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, suggesting potential anticancer properties .

Antioxidant Properties

Indole derivatives often exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in neuroprotection and cancer therapy.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of indole-based compounds. For example, some derivatives have demonstrated the ability to cross the blood-brain barrier (BBB) effectively, reducing cholinergic dysfunctions and inflammation in models of neurodegeneration .

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies indicate that specific modifications can enhance its cytotoxic effects against various cancer cell lines. The structural variations can lead to improved interactions with target proteins involved in cell proliferation and survival pathways .

Case Studies

  • Inhibition of Cholinesterases : A study evaluated several indole derivatives for their inhibitory effects on AChE and BChE. Compounds with certain substitutions on the indole ring showed IC50 values in the low micromolar range, indicating strong inhibitory activity .
  • Cytotoxicity Assessment : In a comparative study involving different indole derivatives, this compound was assessed for its cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Cholinesterase InhibitionIC50 values < 10 µM
Antioxidant ActivitySignificant reduction in oxidative stress markers
NeuroprotectionReduced Aβ-induced toxicity
Anticancer ActivityCytotoxicity against various cancer cell lines

Q & A

Q. What are the standard synthetic routes for preparing N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide?

The compound can be synthesized via cyclocondensation reactions using thienoindole precursors. A typical approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or thioureas in acetic acid, followed by acetylation of the hydrazide moiety. Key steps include:

  • Refluxing with sodium acetate (2.0 equiv) and acetic acid for 3–5 hours to form the thiazole-indole core .
  • Purification via recrystallization from DMF/acetic acid to isolate the crystalline product .
  • Acetylation using acetyl chloride or anhydride to introduce the N'-acetyl group, monitored by TLC .

Q. How can researchers confirm the structural integrity of this compound?

Comprehensive characterization involves:

  • 1H/13C NMR : Assign peaks for the thienoindole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetyl group (δ ~2.1 ppm for CH3) .
  • IR spectroscopy : Identify N-H stretches (~3250 cm⁻¹ for hydrazide) and carbonyl vibrations (1680–1720 cm⁻¹ for acetyl and carbohydrazide) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Melting point analysis : Compare experimental values (e.g., 158–216°C for analogous indole-carbohydrazides) with literature .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening can include:

  • Antioxidant assays : DPPH radical scavenging or FRAP tests, as used for structurally similar (E)-N'-benzylidene-indole-carbohydrazides .
  • Kinase inhibition : Janus kinase (JAK) inhibition assays, leveraging structural parallels to pyrrolo[2,3-b]pyridine derivatives .
  • Cytotoxicity studies : MTT assays on cancer cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can synthesis yields be optimized for complex derivatives of this compound?

Variations in reaction conditions significantly impact yields:

  • Solvent choice : Acetic acid promotes cyclization but may require dilution to prevent side reactions (e.g., dimerization) .
  • Catalyst optimization : Sodium acetate (2.0 equiv) enhances condensation efficiency, while excess may lead to byproducts .
  • Temperature control : Reflux at 110–120°C balances reaction rate and decomposition risks .
  • Workup modifications : Sequential washing with ethanol and diethyl ether improves purity .

Q. How should researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR data may arise from:

  • Tautomerism : The thienoindole core may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO for stability .
  • Impurity interference : Recrystallize from DMF/acetic acid (1:1) to remove unreacted starting materials .
  • Dynamic exchange : Low-temperature NMR (e.g., –40°C) can suppress signal broadening in flexible hydrazide moieties .

Q. What advanced pharmacological models are recommended for mechanistic studies?

For target validation:

  • Molecular docking : Screen against JAK2 or COX-1/COX-2 active sites using software like AutoDock Vina, referencing pyrrolo[2,3-b]pyridine inhibitors .
  • In vivo antiplatelet assays : Use ADP-induced platelet aggregation models in rodents, as applied to piperidino[2,3-b]piperazine derivatives .
  • Metabolic stability tests : LC-MS/MS to monitor hepatic microsomal degradation, critical for drug-likeness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
Reactant of Route 2
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N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

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